5-Deoxyenterocin is a natural product found in Streptomyces qinglanensis with data available.

8-Deoxyenterocin

CAS No.:

Cat. No.: VC2454494

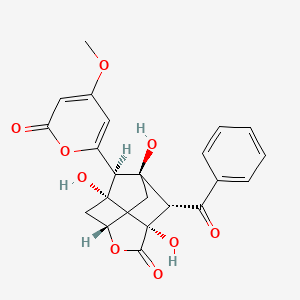

Molecular Formula: C22H20O9

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20O9 |

|---|---|

| Molecular Weight | 428.4 g/mol |

| IUPAC Name | (1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

| Standard InChI | InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 |

| Standard InChI Key | UTKCEZMWSNDCMR-SAKMHLFVSA-N |

| Isomeric SMILES | COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |

| SMILES | COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |

| Canonical SMILES | COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Deoxyenterocin has the molecular formula C₂₂H₂₀O₉ and a molecular weight of 428.4 g/mol. The structure contains multiple functional groups including hydroxyl groups, carbonyl moieties, and a pyrone ring system . The basic structural framework consists of a 2-oxabicyclo[3.3.1]nonane core with a benzoyl group and a methoxylated α-pyrone moiety .

Based on the known structures of enterocin derivatives, 8-deoxyenterocin would likely differ from the parent enterocin by lacking a hydroxyl group at the C8 position. This structural modification would potentially affect the compound's physical properties, chemical reactivity, and possibly its biological activity.

Physical and Chemical Properties

The general deoxyenterocin compound exhibits the following computed properties:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 428.4 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 0 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 9 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 428.11073221 Da | Computed by PubChem 2.2 |

These properties indicate a moderately polar compound with significant hydrogen bonding capabilities, which likely influences its solubility and interactions with biological systems .

Biosynthetic Origins

Enterocin Biosynthesis Pathway

Understanding 8-deoxyenterocin requires consideration of the biosynthetic pathway of enterocin. The biosynthesis of enterocin has been extensively studied, with the gene cluster responsible for its production identified and sequenced. Moore and colleagues elucidated that the biosynthesis begins with the assembly of an octaketide by a type II polyketide synthase (PKS) .

The biosynthetic process commences with benzoic acid serving as the bacterial PKS starter unit, to which seven acetyl units derived from malonyl-CoA are successively attached. A key feature of this biosynthesis is a selective reduction of one keto group by a ketoreductase (EncD) during the elongation process, generating a dihydrooctaketide intermediate .

Favorskii-type Rearrangement

Perhaps the most remarkable aspect of enterocin biosynthesis is a Favorskii-type rearrangement, which leads to a disruption of the typical 1,3-difunctionality present in polyketides. This process involves oxygenation of one methylene group by the bacterial flavoenzyme EncM, generating a triketone intermediate that undergoes further transformations to yield the complex enterocin structure .

The deoxygenated variants likely arise from modifications in this biosynthetic pathway, where specific hydroxylation steps are skipped or altered, resulting in the absence of oxygen atoms at particular positions.

Synthetic Approaches

Challenges in Total Synthesis

The synthesis of enterocin and its derivatives presents significant challenges due to their complex, highly oxygenated structures. The tricyclic core with multiple stereogenic centers requires sophisticated synthetic strategies to achieve the correct stereochemistry and functional group patterns .

Several research groups have attempted synthetic approaches to enterocin and its derivatives. Flores-Parra and Khuong-Huu demonstrated that an early precursor with the 2-oxabicyclo[3.3.1]nonane core could be prepared from quinic acid, while Hong and Chin explored a McMurry-type coupling to construct the bridgehead dihydroxybicyclo[3.2.1]octane skeleton with limited success .

Biomimetic Synthesis Strategies

The Trauner research group developed an approach to synthesize an intermediate with the required 2-oxabicyclo[3.3.1]nonane skeleton, although their compound lacked the benzoyl and lactone carbonyl groups and displayed the α-pyrone part as the undesired epimer at C9. In an alternative strategy, they successfully prepared an acyclic precursor to 5-deoxyenterocin, but the envisaged biomimetic lactonization and aldol reactions were unsuccessful .

A breakthrough came with the implementation of a strategy centered around biomimetic aldol reactions, particularly focusing on bond formation at C3-C4 and C8-C9, which allowed for immediate access to the highly oxygenated natural product. This approach culminated in the first total synthesis of enterocin .

Analytical Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural elucidation of deoxyenterocin derivatives. The supporting information document referenced in the search results contains detailed ¹H (600 MHz) and ¹³C (150 MHz) NMR data for 5-deoxyenterocin in DMSO-d6, which provides valuable reference information for the characterization of related compounds .

For 5-deoxyenterocin, the NMR data reveals specific chemical shifts associated with the complex carbon framework and the various functional groups present in the molecule. These spectroscopic fingerprints would differ for 8-deoxyenterocin due to the alternative position of deoxygenation, potentially allowing for distinction between these structural isomers .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the stability and behavior of deoxyenterocin compounds under various conditions. The supporting information document includes HPLC traces (210 nm) of 5-deoxyenterocin in various solvents following incubation at 50 °C, providing insights into the compound's stability under different solvent conditions .

Such analytical techniques would be equally valuable for the characterization and stability assessment of 8-deoxyenterocin, should it be synthesized or isolated.

Biological Sources

Structural Diversity in Natural Isolates

Chemical Transformations and Stability

Solvent Effects on Stability

The stability of deoxyenterocin compounds varies depending on the solvent environment. HPLC analysis of 5-deoxyenterocin in various solvents following incubation at 50 °C demonstrates differential stability profiles, which may have implications for handling, storage, and potential applications of these compounds .

Understanding these solvent effects would be crucial for working with 8-deoxyenterocin as well, particularly in the context of isolation, purification, or synthetic manipulation.

Structural Rearrangements

Enterocin derivatives can undergo various structural rearrangements under specific conditions. For instance, during synthetic efforts toward enterocin, researchers observed an unexpected hemiacetal formation when attempting to deprotect silyl ethers at C4 and C6. This occurred through O−C bond formation between the oxygen atom at C4 and the C8 carbonyl carbon atom .

Such observations highlight the complex chemistry of these molecules and the potential for unexpected transformations, which would be relevant considerations in any work involving 8-deoxyenterocin.

Research Gaps and Future Perspectives

Current Limitations

The scientific literature appears to contain limited direct information about 8-deoxyenterocin specifically. While considerable knowledge exists about enterocin and certain derivatives like 5-deoxyenterocin, there remains a gap in our understanding of other positional isomers, including 8-deoxyenterocin.

This gap presents an opportunity for future research to expand our knowledge of the enterocin family through targeted synthesis or identification of new natural variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume